REACTION_CXSMILES
|
[F:1][C:2]1[C:11]([F:12])=[C:10]2[C:5]([CH2:6][CH2:7][CH2:8][O:9]2)=[CH:4][C:3]=1[O:13][CH2:14][O:15][CH3:16].[Li]CCCC.[I:22]I>C1COCC1.CC(OC)(C)C>[F:1][C:2]1[C:11]([F:12])=[C:10]2[C:5]([CH2:6][CH2:7][CH2:8][O:9]2)=[C:4]([I:22])[C:3]=1[O:13][CH2:14][O:15][CH3:16]
|
Name
|
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C2CCCOC2=C1F)OCOC
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
54.3 mL
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Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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CC(C)(C)OC
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Control Type
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UNSPECIFIED
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Setpoint
|
20 °C
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Type
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CUSTOM
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Details
|
the mixture is stirred at this temperature for 30 min and subsequently at 20° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
When the addition
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Type
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TEMPERATURE
|
Details
|
The solution is re-cooled to −78° C.
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Type
|
STIRRING
|
Details
|
The reaction mixture is stirred at room temperature for 1.5 h
|
Duration
|
1.5 h
|
Type
|
WASH
|
Details
|
The solution is washed with water and sat. sodium chloride soln
|
Type
|
CUSTOM
|
Details
|
and dried
|
Type
|
CUSTOM
|
Details
|
after removal of the solvents
|
Type
|
CUSTOM
|
Details
|
is purified by column chromatography (SiO2, n-heptane:MTBE=2:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=C2CCCOC2=C1F)I)OCOC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |